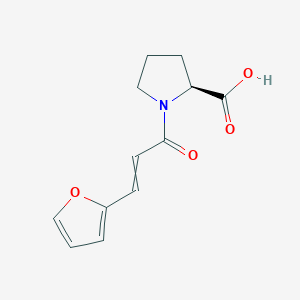
3-(2-Furyl)acryloyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(2-Furyl)acryloyl-L-proline involves several steps. One common method includes the reaction of thionyl chloride with diglycine in ethanol to obtain diglycine ethyl ester hydrochloride. This intermediate is then reacted with N-[3-(2-furyl)acryloyl]-L-phenylalanine in the presence of an organic base and condensing agent to yield the desired product .
Industrial Production Methods
The synthetic method described above is suitable for industrial production due to its short route, simple process, high purity of the obtained product, and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Furyl)acryloyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different furyl derivatives, while reduction can lead to the formation of simpler proline derivatives .
Applications De Recherche Scientifique
3-(2-Furyl)acryloyl-L-proline has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and proteomics research.
Biology: Employed in studies involving enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including its role in enzyme inhibition.
Industry: Utilized in the production of various biochemical products.
Mécanisme D'action
The mechanism of action of 3-(2-Furyl)acryloyl-L-proline involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor for certain enzymes, affecting their activity and thereby influencing various biochemical pathways . The compound’s structure allows it to bind to the active sites of enzymes, preventing substrate binding and subsequent enzymatic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala: This compound is similar in structure and is also used in proteomics research.
N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine: Another related compound with similar applications.
Uniqueness
3-(2-Furyl)acryloyl-L-proline is unique due to its specific structure, which allows it to interact with a wide range of enzymes and proteins. This versatility makes it valuable in various research fields, including chemistry, biology, and medicine .
Propriétés
IUPAC Name |
(2S)-1-[3-(furan-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(6-5-9-3-2-8-17-9)13-7-1-4-10(13)12(15)16/h2-3,5-6,8,10H,1,4,7H2,(H,15,16)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPXLPVJRYDONF-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C=CC2=CC=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C=CC2=CC=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350129 |
Source


|
| Record name | 3-(2-Furyl)acryloyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201156-86-7 |
Source


|
| Record name | 3-(2-Furyl)acryloyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














